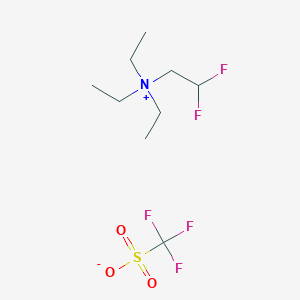
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate
Overview
Description
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate (DFETTMS) is a quaternary ammonium salt that has recently been studied for its potential applications in various scientific fields. This compound has a unique structure, which allows it to act as a surfactant, a catalyst, and an ionic liquid, among other things. In
Mechanism Of Action
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate acts as a surfactant by reducing the surface tension of aqueous solutions. This allows it to act as a solubilizing agent, which can help dissolve and disperse various substances in water. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate can act as a catalyst in certain chemical reactions, and can also act as an ionic liquid, which can help facilitate the transfer of ions between different substances.
Biochemical And Physiological Effects
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been studied for its potential effects on the human body. Studies have shown that 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate can act as an antioxidant, which can help protect cells from oxidative damage. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been shown to have anti-inflammatory and anti-microbial properties, which could potentially be used to treat various diseases.
Advantages And Limitations For Lab Experiments
The main advantage of using 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate in laboratory experiments is its ability to act as a surfactant, a catalyst, and an ionic liquid. This makes it a versatile reagent that can be used in a variety of experiments. However, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate is not without its limitations. It is a highly viscous liquid, which can make it difficult to handle. Additionally, it is not very soluble in water, which can limit its use in certain experiments.
Future Directions
There are a variety of potential future directions for 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate. One possible direction is to further explore its potential applications in the production of nanomaterials, such as carbon nanotubes. Additionally, further research could be conducted to investigate the potential effects of 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate on the human body, such as its anti-inflammatory and anti-microbial properties. Finally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate could be studied for its potential use as a solubilizing agent in various chemical reactions.
Scientific Research Applications
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has a variety of potential applications in scientific research. It has been used as a surfactant, a catalyst, an ionic liquid, and a reagent in various chemical reactions. It has also been used to study the structure and properties of proteins and other biomolecules, as well as to investigate the effects of various drugs on the human body. Additionally, 2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate has been used in the production of nanomaterials, such as carbon nanotubes.
properties
IUPAC Name |
2,2-difluoroethyl(triethyl)azanium;trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18F2N.CHF3O3S/c1-4-11(5-2,6-3)7-8(9)10;2-1(3,4)8(5,6)7/h8H,4-7H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUBCQLYIWMRNK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[N+](CC)(CC)CC(F)F.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18F5NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Difluoroethyltriethylammonium trifluoromethanesulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-methyl-6-(2-pyridinyl)-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B1387816.png)
![{2-[2-(8-Methoxyquinolin-2-yl)ethyl]phenyl}amine](/img/structure/B1387819.png)


![7-(tert-Butoxycarbonyl)-3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1387825.png)
![[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]methanol](/img/structure/B1387826.png)
![2-Amino-5-[4-(tert-butoxycarbonyl)piperazino]-benzenecarboxylic acid](/img/structure/B1387827.png)
![{2-[4-(Trifluoromethoxy)phenyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1387828.png)
![[2-(2-Quinolin-2-ylethyl)phenyl]amine](/img/structure/B1387829.png)


![tert-butyl 4-[2-(3-aminophenoxy)ethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B1387834.png)
![tert-Butyl 7,7-dimethyl-6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B1387836.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4-diol](/img/structure/B1387838.png)